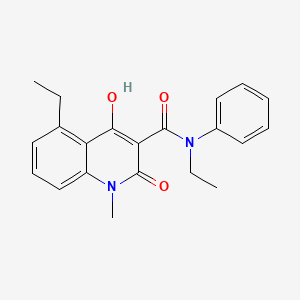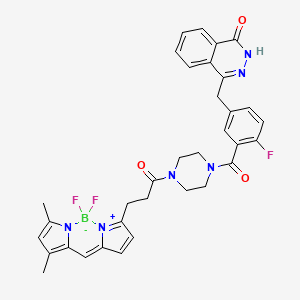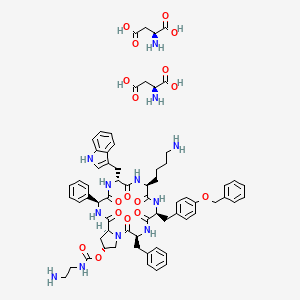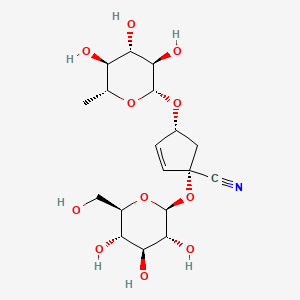
Pentynoic acid STP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This water soluble alkyne activated ester reagent is used for the attachment of alkyne group to variois biomolecules such as proteins, and peptides. Amino-DNA, and other amines can be used as well. Since natural proteins do not contain alkynes, but almost always contain amines (lysines), this molecule is an "adaptor" to turn natural amines into alkynes.
Applications De Recherche Scientifique
Phosphinoboration in Ligand Synthesis
Pentynoic acid derivatives, such as 4-pentynoic acid, have been explored in the context of phosphinoboration reactions to create unique diphosphine ligands. These ligands, which bear a pendant Lewis-acid Bpin group, show promise in ligating to Pd(II) and Pt(II) metal centres, and can be pre-catalysts in the cyclisation of alkynoic acids to form cyclic lactones, including biologically important compounds like α-angelica lactone (Kindervater et al., 2019).
Cu(I)-Catalyzed Intramolecular Cyclization
4-Pentynoic acid derivatives are known to undergo intramolecular cyclizations to enol lactones, a reaction that is typically applied for the Cu(I)-catalyzed cycloaddition of terminal alkynes and azides (click chemistry). This process highlights the utility of these derivatives in aqueous media (Mindt & Schibli, 2007).
Water-Soluble Amine-Reactive Reagents
4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters, including those of biopolymer-labeling molecules, demonstrate increased water solubility compared to N-hydroxysuccinimidyl (NHS) esters. They react readily with primary amines to yield acylation products, showing potential in biochemical applications (Gee, Archer, & Kang, 1999).
Kinetic Resolution of β-Amino Esters
The use of pentynoic acid derivatives, such as ethyl 3-amino-5-(tri-methylsilyl)-4-pentynoate, in the kinetic resolution by phenylacetylation using immobilized penicillin amidohydrolase has been investigated. This process illustrates the potential of pentynoic acid derivatives in chiral resolution of amino acid esters (Landis et al., 2002).
Stereospecific Hydrolysis of Esters
Microorganisms and commercial enzymes have been screened for producing (R)-3-pentyn-2-ol from racemic 3-pentyn-2-ol esters through stereospecific hydrolysis. This research highlights the biotechnological potential of utilizing pentynoic acid derivatives in selective enzymatic reactions (Ogawa, Xie, & Shimizu, 1999).
Synthesis of Novel Compounds
Various studies demonstrate the synthesis of novel compounds utilizing pentynoic acid derivatives. These include the production of enantioselective apoptosis-inducing compounds in cancer cells (Ivanova et al., 2013), the investigation of memory-enhancing properties of pentyl-4-yn-VPA enantiomers (Gotfryd et al., 2007), and the functionalization of iron oxide nanoparticles for potential biomedical applications (Baharuddin et al., 2018).
Propriétés
Numéro CAS |
1807530-14-8 |
|---|---|
Nom du produit |
Pentynoic acid STP ester |
Formule moléculaire |
C11H5F4NaO5S |
Poids moléculaire |
348.2 |
Nom IUPAC |
4-Pentynoic acid, 2,3,5,6-tetrafluoro-4-sulfophenyl ester, sodium salt |
InChI |
InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
QVSTTZKAIDTZNG-UHFFFAOYSA-M |
SMILES |
C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)






![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)

![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)


